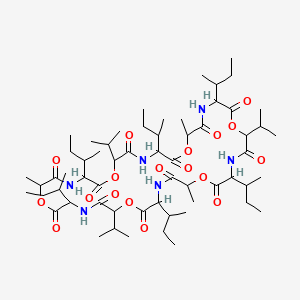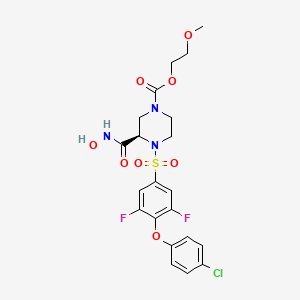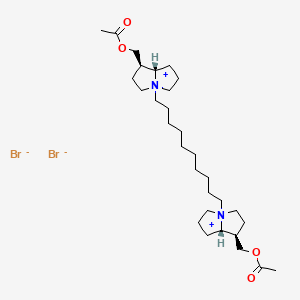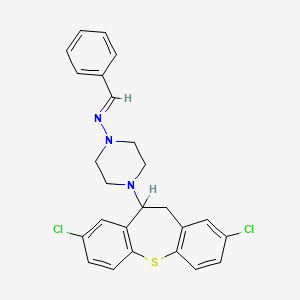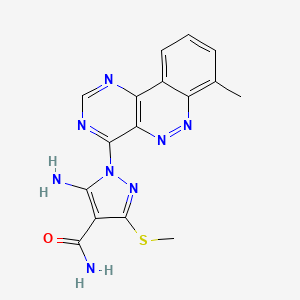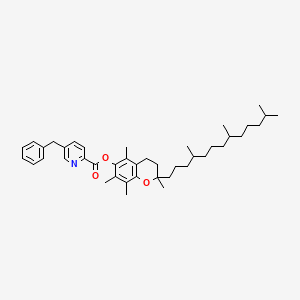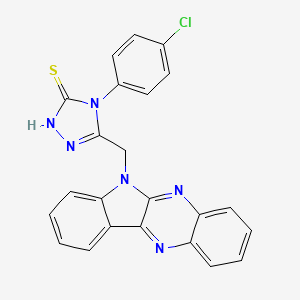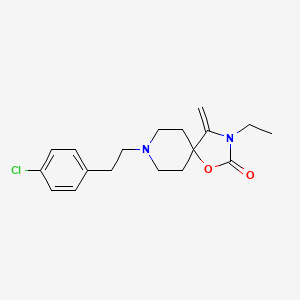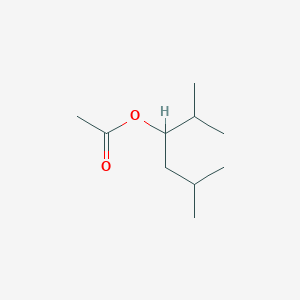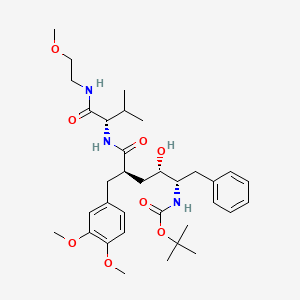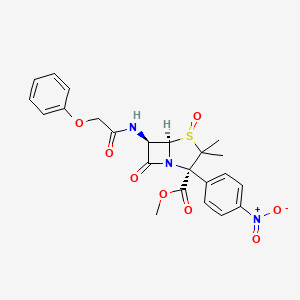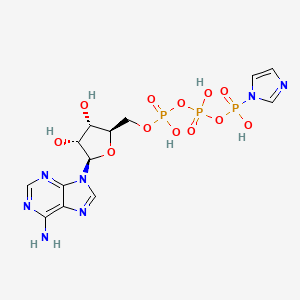
ATP Gammap-imidazolidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ATP Gammap-imidazolidate typically involves the modification of the gamma-phosphate group of ATP. One common method includes the use of imidazole derivatives to replace the oxygen atom in the gamma-phosphate group with an imidazolidate moiety. This reaction is usually carried out under controlled conditions, including specific pH levels and temperatures, to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to maintain consistent reaction conditions. The process often includes purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ATP Gammap-imidazolidate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: It can act as a substrate for kinases, facilitating the transfer of the phosphate group to other molecules.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by enzymes such as ATPases.
Phosphorylation: Requires the presence of specific kinases and appropriate cofactors such as magnesium ions.
Major Products:
Hydrolysis: Produces ADP and inorganic phosphate.
Phosphorylation: Results in phosphorylated substrates and ADP.
Applications De Recherche Scientifique
ATP Gammap-imidazolidate has a wide range of applications in scientific research:
Biochemistry: Used to study enzyme kinetics and mechanisms, particularly those involving ATP-dependent processes.
Molecular Biology: Employed in experiments involving nucleotide analogs to investigate DNA and RNA synthesis.
Industry: Utilized in the development of biosensors and diagnostic tools due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of ATP Gammap-imidazolidate involves its ability to mimic ATP in biochemical reactions. It can bind to ATP-binding sites on enzymes and proteins, thereby influencing their activity. The imidazolidate modification can alter the compound’s interaction with molecular targets, potentially enhancing its stability and specificity .
Molecular Targets and Pathways:
Kinases: Acts as a substrate for various kinases, facilitating phosphorylation reactions.
ATPases: Can be hydrolyzed by ATPases, releasing energy for cellular processes.
Comparaison Avec Des Composés Similaires
ATP gammaS: Contains a sulfur atom in place of one of the oxygen atoms in the gamma-phosphate group.
ATP alphaS: Features a sulfur atom in the alpha-phosphate group.
Uniqueness: ATP Gammap-imidazolidate’s unique imidazolidate modification provides distinct advantages in terms of stability and specificity in biochemical assays, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
81483-81-0 |
|---|---|
Formule moléculaire |
C13H18N7O12P3 |
Poids moléculaire |
557.24 g/mol |
Nom IUPAC |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid |
InChI |
InChI=1S/C13H18N7O12P3/c14-11-8-12(17-4-16-11)20(6-18-8)13-10(22)9(21)7(30-13)3-29-34(25,26)32-35(27,28)31-33(23,24)19-2-1-15-5-19/h1-2,4-7,9-10,13,21-22H,3H2,(H,23,24)(H,25,26)(H,27,28)(H2,14,16,17)/t7-,9-,10-,13-/m1/s1 |
Clé InChI |
KMJRKPSVWPKZFD-QYVSTXNMSA-N |
SMILES isomérique |
C1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
C1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


